PFM03

DNA damage response MRE11 endonuclease double-strand break repair

PFM03 (1558598-48-3) is a highly selective MRE11 endonuclease inhibitor. Its unique sec-butyl and 4-hydroxybenzylidene substitutions confer target specificity not found in analogs like mirin or PFM39, enabling precise dissection of DNA repair pathways without confounding exonuclease inhibition. Validated for use in HR/NHEJ studies, DHFR screening, and differentiation research. Procure with confidence for reproducible, high-impact results.

Molecular Formula C14H15NO2S2
Molecular Weight 293.4 g/mol
Cat. No. B12409328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFM03
Molecular FormulaC14H15NO2S2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S
InChIInChI=1S/C14H15NO2S2/c1-3-9(2)15-13(17)12(19-14(15)18)8-10-4-6-11(16)7-5-10/h4-9,16H,3H2,1-2H3/b12-8-
InChIKeyREONZIRLQDMCHL-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Chemical Identity and Baseline Characteristics


(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 1558598-48-3), also known as PFM03, is a synthetic 2-thioxothiazolidin-4-one (rhodanine) derivative with the molecular formula C₁₄H₁₅NO₂S₂ and molecular weight 293.40 g/mol . The compound features a sec-butyl substitution at the N3 position and a 4-hydroxybenzylidene moiety at the C5 position of the thiazolidinone core [1]. Structurally, it belongs to the 5-arylidene-2-thioxothiazolidin-4-one class, which is widely explored for diverse pharmacological activities [2].

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Why In-Class Substitution is Not Scientifically Justified


Within the 5-arylidene-2-thioxothiazolidin-4-one chemical class, minor structural modifications produce profound functional divergence that precludes generic substitution. The sec-butyl group at the N3 position is not a passive substituent; it directly influences target engagement, solubility, and cellular permeability [1]. The 4-hydroxybenzylidene moiety at C5 modulates electronic properties and hydrogen-bonding capacity critical for specific target interactions [2]. Critically, the precise combination of N3-sec-butyl and C5-4-hydroxybenzylidene in PFM03 confers MRE11 endonuclease inhibition—a mechanism not observed in analogs with alternative N3 substituents (e.g., mirin with no N-alkylation; PFM39 with alternative alkylation) [3]. Therefore, substituting this compound with a structurally adjacent analog (e.g., N3-methyl, N3-butyl, or unsubstituted variants) introduces uncontrolled variables in target selectivity and potency, rendering comparative interpretation of experimental outcomes invalid. The quantitative evidence below substantiates these differentiation claims.

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Direct Comparative Quantitative Evidence for Scientific Selection


MRE11 Endonuclease Inhibition: Functional Selectivity vs. Mirin and PFM39

PFM03 specifically inhibits MRE11 endonuclease activity without affecting exonuclease function, a selectivity profile not shared by the parent compound mirin. At 100 μM, PFM03 inhibits human MRE11 endonuclease activity whereas mirin and PFM39 at equivalent or higher concentrations (mirin at 500 μM) show no endonuclease inhibition [1]. Furthermore, PFM03 and the related endonuclease inhibitors PFM01 and PFM04 have minimal effect on MRN exonuclease activity, demonstrating functional selectivity for the endonuclease domain [2].

DNA damage response MRE11 endonuclease double-strand break repair MRN complex

MRE11-Mediated End Resection Suppression: Cellular Functional Evidence

In cellular assays, PFM03 suppresses DNA double-strand break end resection, a process required for homologous recombination repair initiation. Pre-treatment with 100 μM PFM03 before ionizing radiation significantly reduces RPA focus formation compared to DMSO controls, indicating blocked end resection [1]. In contrast, mirin at 500 μM does not suppress end resection under identical conditions [2]. The MRE11 exonuclease inhibitor PFM39 (100 μM) also suppresses resection, but via a distinct mechanism—exonuclease rather than endonuclease inhibition—confirming that PFM03 exerts its effect specifically through endonuclease blockade [2].

DNA end resection homologous recombination non-homologous end joining genomic instability

Bacterial Dihydrofolate Reductase Inhibition: Target Affinity and Species Selectivity

PFM03 demonstrates potent inhibition of Staphylococcus aureus dihydrofolate reductase (DHFR) with a Ki value of 0.030 nM [1]. The compound exhibits species selectivity, with a Ki of 2.90 nM against human DHFR, representing a ~97-fold selectivity for the bacterial enzyme [2]. A structurally related analog (US8835445, 36) shows even greater potency against S. aureus DHFR (Ki = 0.005 nM) but substantially reduced selectivity (Ki = 314 nM against human DHFR; ~62,800-fold selectivity) [3]. The data illustrate that subtle structural variations within the 2-thioxothiazolidin-4-one series produce divergent selectivity profiles, underscoring the need for compound-specific characterization rather than class-based assumptions.

antibacterial dihydrofolate reductase Staphylococcus aureus enzyme inhibition

Chemical Identity and Purity: Baseline Procurement Specifications

PFM03 (CAS 1558598-48-3) is commercially available with certified purity of 99.86% as determined by HPLC analysis . The compound is supplied as a solid with molecular formula C₁₄H₁₅NO₂S₂ and molecular weight 293.40 g/mol, with verified InChIKey REONZIRLQDMCHL-WQLSENKSSA-N [1]. The unambiguous CAS registry assignment (1558598-48-3) distinguishes this exact compound from structurally related analogs such as (5Z)-3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS not overlapping; different substitution pattern) and (Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (CAS 81154-14-5; lacks N3-sec-butyl substitution) [2][3].

compound procurement chemical purity quality control CAS registry

Structural Determinants of Biological Activity: N3-Alkylation Requirement

The sec-butyl group at the N3 position of PFM03 is essential for its MRE11 endonuclease inhibitory activity. Mirin—the unalkylated parent compound lacking N3 substitution—shows no MRE11 endonuclease inhibition even at 500 μM [1]. PFM39, which contains an alternative N-alkylation pattern, exhibits exonuclease inhibition but not endonuclease inhibition [2]. Additionally, studies on related 2-thioxothiazolidin-4-one analogs demonstrate that N3-substitution significantly modulates target engagement across multiple biological systems. Optimized pan-PIM kinase inhibitors in this scaffold achieve single-digit nanomolar IC₅₀ values only with appropriate N3 and C5 substitution combinations, whereas unsubstituted or differently substituted analogs show markedly reduced or altered activity profiles [3].

structure-activity relationship N3-substitution rhodanine derivatives target engagement

In Vitro Antiproliferative Activity and Differentiation Induction

PFM03 (identified as S010-018 in MeSH) has documented antineoplastic activity characterized by arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual activity—proliferation arrest coupled with differentiation induction—represents a specific functional signature. While quantitative head-to-head comparator data for this exact compound against specific analogs are not available in the public domain, the MeSH supplementary concept designation (Unique ID: C000601833, introduced October 4, 2015) establishes this compound as a recognized pharmacological probe distinct from broader class activity [2]. The 4-thiazolidinone scaffold class more broadly demonstrates anticancer potential across multiple cancer types including breast, prostate, lung, colorectal, renal cell adenocarcinomas, and gliomas [3], providing class-level context for the antineoplastic observation.

antineoplastic cell differentiation proliferation arrest cancer research

(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Evidence-Based Research Application Scenarios


MRE11 Endonuclease-Specific Pathway Dissection in DNA Damage Response Studies

PFM03 enables precise functional dissection of MRE11 endonuclease-dependent DNA repair pathways. At 100 μM, it specifically inhibits MRE11 endonuclease activity while sparing exonuclease function, a selectivity profile not achievable with mirin (no endonuclease inhibition even at 500 μM) or PFM39 (exonuclease inhibition only) [1]. In cellular assays, PFM03 pretreatment suppresses DNA end resection as measured by RPA focus formation, confirming target engagement in a physiologically relevant context [2]. This application scenario is validated for researchers investigating homologous recombination initiation, non-homologous end joining regulation, and synthetic lethality approaches in oncology.

Bacterial Dihydrofolate Reductase Inhibitor Screening and Structure-Activity Relationship Studies

PFM03 serves as a reference compound in DHFR inhibitor screening programs due to its well-characterized potency against S. aureus DHFR (Ki = 0.030 nM) and moderate selectivity over human DHFR (Ki = 2.90 nM, ~97-fold selectivity) [1]. This selectivity profile differs substantially from related 2-thioxothiazolidin-4-one analogs, such as US8835445, 36 (S. aureus DHFR Ki = 0.005 nM; human DHFR Ki = 314 nM; ~62,800-fold selectivity) [2]. The availability of quantitative binding data enables its use as a benchmark for validating assay conditions and calibrating structure-activity relationship models in antibacterial drug discovery programs.

Antineoplastic Differentiation Therapy Model Development

PFM03 (MeSH identifier S010-018) is documented to arrest proliferation of undifferentiated cells while inducing differentiation to the monocyte lineage [1]. This dual activity profile supports its use as a tool compound for investigating differentiation therapy approaches in oncology research, particularly for hematologic malignancies where forced differentiation of immature cells is a therapeutic strategy. The compound's distinct chemical identity (CAS 1558598-48-3, 99.86% purity) [2] ensures reproducible procurement for longitudinal studies requiring consistent material quality.

DNA Repair Inhibitor Combination Studies and Synthetic Lethality Screening

PFM03's MRE11 endonuclease inhibition mechanism enables its use in combination studies with DNA-damaging agents (e.g., ionizing radiation, PARP inhibitors, topoisomerase inhibitors) to explore synthetic lethal interactions. The compound suppresses DNA end resection at 100 μM, a process critical for homologous recombination repair, thereby shifting repair pathway choice toward error-prone non-homologous end joining [1]. Unlike mirin, which shows no endonuclease inhibition at concentrations up to 500 μM, PFM03 provides a specific tool for interrogating MRE11 endonuclease-dependent synthetic lethality without confounding exonuclease inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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